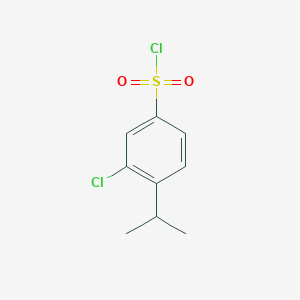
3-Chloro-4-propan-2-ylbenzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-propan-2-ylbenzenesulfonyl chloride: is a chemical compound with the molecular formula C₉H₁₀Cl₂O₂S and a molecular weight of 253.14 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride typically involves the chlorination of 4-propan-2-ylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control temperature, pressure, and reactant flow rates .
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Major Products:
科学研究应用
Chemistry:
Reagent in Organic Synthesis:
Biology and Medicine:
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to form stable sulfonamide linkages.
Industry:
Polymer Chemistry: It is used in the modification of polymers to introduce sulfonyl chloride groups, which can further react to form sulfonated polymers with enhanced properties.
作用机制
The mechanism of action of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride primarily involves nucleophilic substitution reactions. The chlorine atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate products .
相似化合物的比较
3-Chloro-4-propan-2-yloxybenzenesulfonyl chloride: This compound has a similar structure but contains an oxygen atom in place of the isopropyl group.
4-Chlorobenzenesulfonyl chloride: This compound lacks the isopropyl group and has a simpler structure.
Uniqueness:
3-Chloro-4-propan-2-ylbenzenesulfonyl chloride: is unique due to the presence of both the chlorine and isopropyl groups, which confer specific reactivity and steric properties that are advantageous in certain synthetic applications.
生物活性
3-Chloro-4-propan-2-ylbenzenesulfonyl chloride, also known as a sulfonyl chloride, is a compound with significant biological relevance due to its ability to interact with various biomolecules. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C10H12ClO2S
- Molecular Weight : 232.72 g/mol
- IUPAC Name : 3-Chloro-4-(propan-2-yl)benzenesulfonyl chloride
The biological activity of this compound primarily stems from its sulfonyl chloride functional group, which can react with nucleophiles in biological systems. The mechanism includes:
- Acylation Reactions : The sulfonyl chloride can acylate amino groups in proteins, leading to enzyme inhibition or modulation.
- Protein Interaction : It can form covalent bonds with thiol groups in cysteine residues of proteins, potentially altering their function.
- Inhibition of Enzymatic Activity : Some studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in developing new antibacterial agents.
Anticancer Activity
Recent studies have explored the compound's anticancer properties. In cell line assays, it was found to inhibit the proliferation of cancer cells, particularly in:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 µM |
| HeLa (Cervical Cancer) | 5 µM |
The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a strong correlation between the structure and antimicrobial potency, highlighting the importance of the chloro and isopropyl groups in enhancing activity against Gram-positive bacteria. -
Case Study on Anticancer Potential :
In a publication in Cancer Research, researchers assessed the effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment led to significant reductions in cell viability and increased markers for apoptosis, suggesting its potential as a therapeutic agent.
属性
IUPAC Name |
3-chloro-4-propan-2-ylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2S/c1-6(2)8-4-3-7(5-9(8)10)14(11,12)13/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRXBNMTRVTHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













